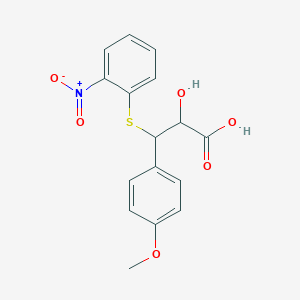
Scandium(3+);trichloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III) chloride hydrate is an inorganic compound with the formula ScCl₃·xH₂O. It is a white, high-melting ionic compound that is deliquescent and highly water-soluble . This compound is primarily of interest in research laboratories and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium(III) chloride hydrate can be synthesized by dissolving scandium oxide in hydrochloric acid and then evaporating the resultant solution to dryness . Another method involves the reaction of scandium metal with hydrochloric acid, producing scandium(III) chloride and hydrogen gas .
Industrial Production Methods: Industrial production of scandium(III) chloride hydrate often involves the electrolysis of a eutectic melt of scandium(III) chloride and other salts at high temperatures (700-800°C) . This method was first used by Fischer et al. to prepare metallic scandium.
Types of Reactions:
Oxidation and Reduction: Scandium(III) chloride can be reduced by scandium metal to form various lower oxidation state chlorides, such as ScCl, Sc₇Cl₁₀, Sc₂Cl₃, Sc₅Cl₈, and Sc₇Cl₁₂.
Common Reagents and Conditions:
Hydrochloric Acid: Used to dissolve scandium metal or scandium oxide to form scandium(III) chloride.
Tetrahydrofuran: Used to form the adduct ScCl₃(THF)₃.
Major Products Formed:
Scandium(III) chloride hydrate: Formed by the reaction of scandium oxide with hydrochloric acid.
Organoscandium Compounds: Formed by the reaction of scandium(III) chloride with tetrahydrofuran.
Scientific Research Applications
Scandium(III) chloride hydrate has a wide range of applications in scientific research:
Mechanism of Action
Scandium(III) chloride hydrate can be compared with other scandium compounds, such as scandium(III) fluoride, scandium(III) bromide, and scandium(III) nitrate . These compounds share similar properties, such as high melting points and solubility in water, but differ in their specific chemical reactivity and applications. For example, scandium(III) fluoride is used in the production of scandium-stabilized zirconia, while scandium(III) nitrate is used in the fabrication of thin films .
Comparison with Similar Compounds
- Scandium(III) fluoride
- Scandium(III) bromide
- Scandium(III) nitrate
Scandium(III) chloride hydrate stands out due to its versatility in forming various complexes and its wide range of applications in different scientific fields.
Properties
Molecular Formula |
Cl3H2OSc |
|---|---|
Molecular Weight |
169.33 g/mol |
IUPAC Name |
scandium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
UJMNPKCPAGGCBI-UHFFFAOYSA-K |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


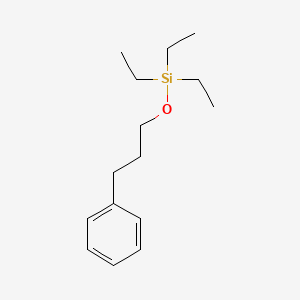
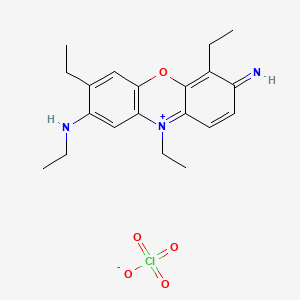
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
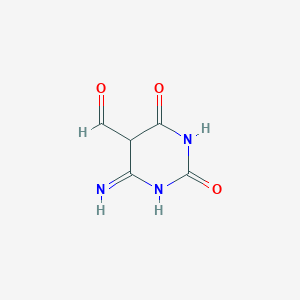
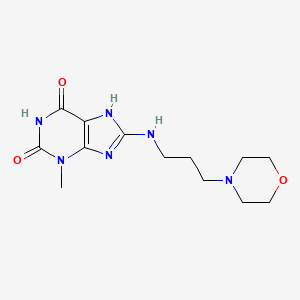
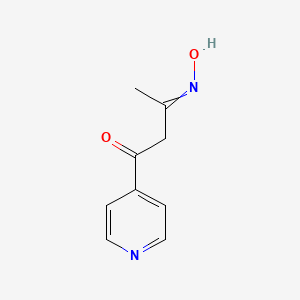
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
